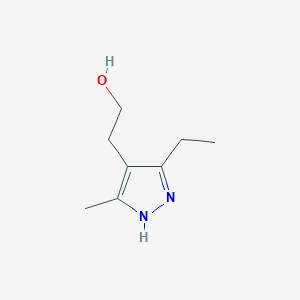
2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an ethyl group at the 3-position, a methyl group at the 5-position, and an ethan-1-ol group attached to the 4-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Hydrazine Method: One common synthetic route involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction is typically carried out under acidic conditions and involves heating the mixture to facilitate ring closure.
Condensation Reaction: Another method involves the condensation of 3-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with ethyl magnesium bromide followed by hydrolysis to yield the target compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 3- or 5-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: 2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone or 2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanoic acid.
Reduction: 2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanolamine or other reduced derivatives.
Substitution: Nitro- or halogen-substituted pyrazoles.
Mechanism of Action
The mechanism of action of pyrazole derivatives often involves interactions with various enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact targets and mode of action can vary widely depending on the specific structure of the compound .
The pharmacokinetics of pyrazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetic properties .
The action of pyrazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, therefore, its absorption and distribution. Temperature, light, and the presence of other substances can also affect the stability and efficacy of the compound .
Scientific Research Applications
2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Pyrazole derivatives are known for their pharmacological activities, and this compound may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-ol: Similar structure but different positions of substituents.
2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanoic acid: Oxidized form of the target compound.
2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone: Oxidized form with a ketone group instead of a hydroxyl group.
Uniqueness: 2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific arrangement of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-8-7(4-5-11)6(2)9-10-8/h11H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXLESSYSREHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=C1CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


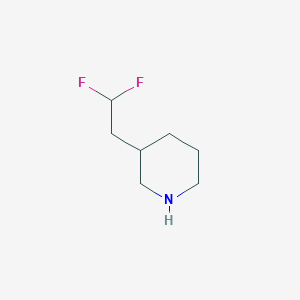
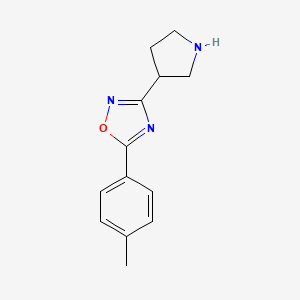
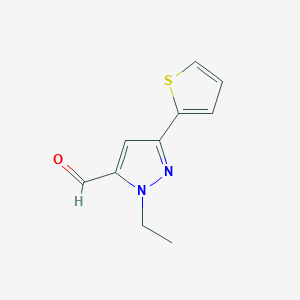


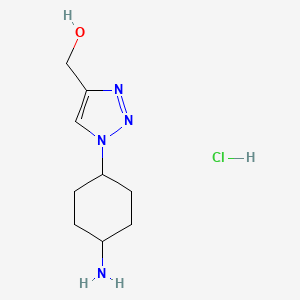
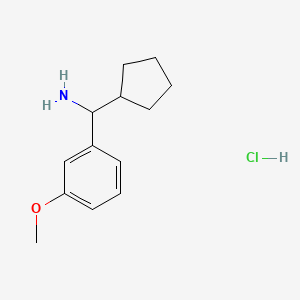
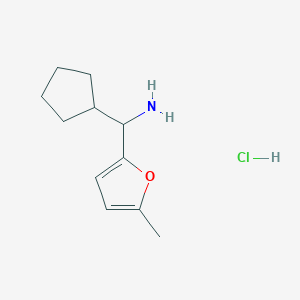



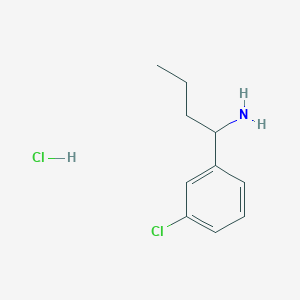
![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)

